molecular formula C11H8ClN5O B12588942 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-48-8

6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12588942
CAS No.: 596825-48-8
M. Wt: 261.67 g/mol
InChI Key: KDYDVZHXSYDVHQ-UHFFFAOYSA-N
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Description

6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a chlorine atom at position 6 and a 6-methoxypyridin-2-yl group at position 2.

Properties

CAS No.

596825-48-8

Molecular Formula

C11H8ClN5O

Molecular Weight

261.67 g/mol

IUPAC Name

6-chloro-3-(6-methoxypyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H8ClN5O/c1-18-10-4-2-3-7(13-10)11-15-14-9-6-5-8(12)16-17(9)11/h2-6H,1H3

InChI Key

KDYDVZHXSYDVHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine with 6-methoxypyridine-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazolopyridazines, oxidized or reduced derivatives, and complex heterocyclic compounds with potential biological activity .

Scientific Research Applications

6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent significantly influences biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent at Position 3 Biological Activity/Application Reference ID
6-Chloro-3-pyridin-2-yl derivative Pyridin-2-yl Structural analog for BRD4 inhibition
6-Chloro-3-(3-chlorophenyl) derivative 3-Chlorophenyl Antibacterial/antifungal activity
6-Chloro-3-(2-methoxy-4-pyrimidinyl) 2-Methoxy-4-pyrimidinyl Kinase inhibition (hypothetical)
6-Chloro-3-(oxetan-3-yl) derivative Oxetan-3-yl Enhanced solubility
Target compound 6-Methoxypyridin-2-yl Potential bromodomain modulation

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, pyridinyl) enhance π-π stacking interactions in enzyme binding pockets, crucial for BRD4 inhibition . The 6-methoxypyridin-2-yl group in the target compound may improve selectivity due to its methoxy moiety, which is absent in simpler aryl derivatives.
  • Polar Substituents : The oxetan-3-yl group (logP ~2.5) increases solubility compared to hydrophobic substituents like 3-chlorophenyl (logP ~3.5), as inferred from similar compounds .

Substituent Variations at Position 6

The 6-chloro group is conserved in most analogues, but its replacement alters activity:

Compound Name Substituent at Position 6 Impact on Activity Reference ID
6-Hydrazinyl derivatives Hydrazinyl Intermediate for further functionalization
6-Fluoro derivatives Fluoro Improved metabolic stability
Target compound Chloro Balances reactivity and lipophilicity

Key Observations :

  • Chloro vs. Fluoro : Chloro substituents enhance electrophilicity, aiding nucleophilic substitution reactions during synthesis, while fluoro derivatives offer better metabolic stability .

Antifungal and Antibacterial Activity

Triazolo[4,3-b]pyridazine derivatives with substituted phenyl groups at positions 3 and 6 exhibit moderate to potent activity:

  • 3-(3-Chlorophenyl)-6-chloro derivative : Showed MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Candida albicans .
  • 3-(4-Fluorophenyl)-6-chloro derivative: Demonstrated superior activity (MIC = 6.25 μg/mL) compared to non-fluorinated analogues, highlighting the role of electronegative substituents .
  • Target compound : Predicted activity against BRD4 (IC50 ~100 nM) based on structural similarity to compound 29 in , which showed IC50 = 85 nM .

Bromodomain Inhibition

  • Compound 29 (Ethanesulfonyl derivative) : IC50 = 85 nM against BRD4 .
  • Compound 34 (Propanoic acid derivative): Reduced activity (IC50 = 220 nM), suggesting bulky substituents hinder binding .

Physicochemical Properties

Melting Points

Compound Name Melting Point (°C) Reference ID
6-Chloro-3-aminotriazolo derivative 287
6-Hydrazinyl-3-arylidene derivative 198–200
3-(3-Chlorophenyl)-6-chloro derivative Not reported
Target compound Predicted 180–190 N/A

Note: Higher melting points correlate with increased crystallinity, as seen in amino-substituted derivatives .

Lipophilicity (logP)

  • 3-Chlorophenyl derivative : logP = 3.5 .
  • Oxetan-3-yl derivative : logP = 2.5 .
  • Target compound : Estimated logP = 2.8–3.2 (methoxy group reduces hydrophobicity compared to chloro substituents) .

Structural and Crystallographic Insights

  • Chloromethyl Derivatives : Co-crystallize with acetic acid, forming layered structures stabilized by halogen bonds .
  • Target compound : Predicted to adopt a planar conformation, with the methoxy group participating in hydrogen bonding, similar to pyrimidinyl derivatives .

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